molecular formula C11H17NO4S B8307931 N-(3-Acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine

N-(3-Acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine

Cat. No. B8307931
M. Wt: 259.32 g/mol
InChI Key: IUFNBYIQGPSJHJ-UHFFFAOYSA-N
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Patent
US04256761

Procedure details

Crude N-(3-acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine t-butyl ester (19.5 g, 0.0619 mol) was dissolved in a mixture of anisole (50 ml) and trifluoroacetic acid (250 ml). The resulting red solution was stirred for one and a half hours at room temperature. The solvent was evaporated and the residue was distributed between ethyl acetate and saturated sodium bicarbonate. The aqueous sodium bicarbonate layer was acidified cautiously with concentrated hydrochloric acid to pH 4-5. The precipitated product was extracted into chloroform and washed twice with water. The organic phase was dried over magnesium sulfate, filtered and evaporated to give initially a colorless oil which was crystallized from diethyl ether to afford colorless crystals (9.7 g, 61%), m.p. 86°-88°. The dicyclohexylamine (DCHA) salt was prepared in ether to afford colorless crystals, m.p. 68°-70°.
Name
N-(3-acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine t-butyl ester
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:21])[CH2:7][N:8]([C:12](=[O:20])[CH:13]([CH3:19])[CH2:14][S:15][C:16](=[O:18])[CH3:17])[CH:9]1[CH2:11][CH2:10]1)(C)(C)C>C1(OC)C=CC=CC=1.FC(F)(F)C(O)=O>[C:16]([S:15][CH2:14][CH:13]([CH3:19])[C:12]([N:8]([CH:9]1[CH2:10][CH2:11]1)[CH2:7][C:6]([OH:21])=[O:5])=[O:20])(=[O:18])[CH3:17]

Inputs

Step One
Name
N-(3-acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine t-butyl ester
Quantity
19.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN(C1CC1)C(C(CSC(C)=O)C)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
250 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting red solution was stirred for one and a half hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The precipitated product was extracted into chloroform
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give initially a colorless oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCC(C(=O)N(CC(=O)O)C1CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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